REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[C:12]([O:17][CH2:18][CH3:19])(=[O:16])[C:13]([O-])=[O:14].N12CCCN=C1CCCCC2>C(OCC)(=O)C.O.C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][C:13](=[O:14])[C:12]([O:17][CH2:18][CH3:19])=[O:16])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
4.23 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)[O-])(=O)OCC
|
Name
|
|
Quantity
|
0.96 mL
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
STIRRING
|
Details
|
The reaction mixture is then stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with 100 ml of water, with 100 ml of saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with a mixture of heptane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)CC(C(=O)OCC)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.87 mmol | |
AMOUNT: MASS | 1.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |